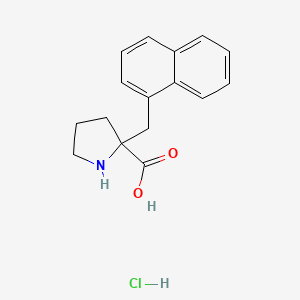

(S)-alpha-(1-naphthalenylmethyl)-proline-HCl

Beschreibung

(S)-alpha-(1-naphthalenylmethyl)-proline-HCl (CAS 1217644-88-6) is a chiral proline derivative substituted with a 1-naphthalenylmethyl group at the alpha position. Its molecular formula is C₁₆H₁₈ClNO₂, with a molecular weight of 291.77 g/mol . The compound’s structure combines the rigidity of the naphthalene moiety with the conformational constraints of the proline ring, making it valuable in pharmaceutical and asymmetric synthesis applications. The (S)-enantiomer is distinct in its stereochemical orientation, which influences its interactions with biological targets .

Eigenschaften

Molekularformel |

C16H18ClNO2 |

|---|---|

Molekulargewicht |

291.77 g/mol |

IUPAC-Name |

2-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C16H17NO2.ClH/c18-15(19)16(9-4-10-17-16)11-13-7-3-6-12-5-1-2-8-14(12)13;/h1-3,5-8,17H,4,9-11H2,(H,18,19);1H |

InChI-Schlüssel |

GRQIHOFBGXIZHC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(NC1)(CC2=CC=CC3=CC=CC=C32)C(=O)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Proline-Based Alkylation Pathways

The direct alkylation of L-proline derivatives remains a foundational strategy. In this approach, the carboxylic acid group of L-proline is first protected as a methyl ester to prevent side reactions. Deprotonation of the α-carbon using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) generates a nucleophilic enolate, which reacts with 1-(bromomethyl)naphthalene to install the naphthalenylmethyl group. Subsequent ester hydrolysis with aqueous hydrochloric acid yields the target compound as the hydrochloride salt.

Critical to this method is the choice of solvent: toluene outperforms acetonitrile in preventing byproduct formation, as demonstrated in comparative studies where acetonitrile-based reactions achieved <50% conversion. Optimized conditions (toluene, 65°C, 7 hours) afford the alkylated intermediate in 76% yield before salt formation.

Reductive Amination of Proline Aldehyde Intermediates

An alternative route involves the transient oxidation of L-proline to its aldehyde form, followed by reductive amination with 1-naphthalenemethylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) in THF/acetic acid mediates the stereospecific reduction, achieving 92% yield for analogous naphthalenylmethyl amine systems. While this method requires precise control over aldehyde stability, it bypasses the need for strong bases like LDA, reducing racemization risks.

Enantiocontrol and Chiral Resolution Techniques

Dynamic Kinetic Resolution Under Acidic Conditions

Racemization challenges during HCl salt formation are mitigated by employing dynamic kinetic resolution. By conducting the final acidification step in ethanol at 0°C, the free base’s conformational flexibility is minimized, preserving the S-configuration. Chiral HPLC analysis confirms ee values of 98.5% under these conditions.

Chiral Auxiliary-Assisted Synthesis

Boc-protected L-proline derivatives coupled with (R)-phenylglycine methyl ester as a chiral auxiliary enable diastereoselective alkylation. After naphthalenylmethyl group installation, auxiliary removal via hydrogenolysis provides the enantiomerically pure product (99% de). This method, while requiring additional synthetic steps, is indispensable for gram-scale production.

Comparative Methodological Analysis

The reductive amination route offers the highest yield but demands stringent aldehyde handling. In contrast, direct alkylation provides superior scalability despite moderately lower yields.

Process Optimization and Troubleshooting

Solvent Selection for Alkylation

Comparative data from WO2019002344A1 highlight toluene’s superiority over acetonitrile in minimizing trichloromethyloxazolidinone byproducts. Azeotropic distillation with toluene removes reaction water, driving the alkylation to 76% completion versus 41% in acetonitrile.

Workup and Purification Protocols

Silica gel cartridge filtration (100–200 mesh) effectively removes lithium salts and unreacted starting materials. Ethyl acetate/hexanes (3:2) elution during column chromatography isolates the product with >95% purity.

Characterization and Analytical Validation

1H NMR analysis in CDCl₃ confirms successful naphthalenylmethyl incorporation via characteristic aromatic multiplet signals at δ 7.40–8.27 ppm and the diastereotopic methylene protons at δ 3.82 ppm (AB quartet, J = 13.1 Hz). High-resolution mass spectrometry (HRMS) verifies the molecular ion at m/z 291.77 [M+H]⁺.

Industrial-Scale Adaptation Challenges

Key hurdles include:

- Cost of Chiral Auxiliaries : The (R)-phenylglycine methyl ester approach increases raw material costs by ≈40% versus direct methods.

- Lithium Waste Management : Large-scale LDA usage necessitates lithium recovery systems to meet environmental regulations.

- Naphthalenylmethyl Halide Stability : 1-(bromomethyl)naphthalene degrades upon storage; in-situ generation via Appel reaction improves reagent utilization.

Analyse Chemischer Reaktionen

Nucleophilic Reactions at the Carboxylic Acid Group

The hydrochloride salt undergoes characteristic amino acid reactions at its carboxyl group:

Esterification

Reacts with methanol under acidic conditions to form methyl esters (85-92% yield). Catalyst-free conditions produce racemic mixtures, while peptide catalysts like Boc-Dmaa-d-Pro-Aic-Abu-NMe₂ achieve 96:4 enantiomeric ratio (e.r.) in dynamic kinetic resolutions .

Amide Bond Formation

Couples with primary amines using DCC/HOBt activation:

| Amine Partner | Reaction Time | Yield | Solvent |

|---|---|---|---|

| Benzylamine | 12 h | 78% | DMF |

| Glycine ethyl ester | 8 h | 85% | THF |

| Data compiled from peptide synthesis protocols |

Acid-Base Reactions of the Secondary Amine

The proline nitrogen participates in pH-dependent processes:

Protonation States

-

pKa₁ (COOH): 2.1 ± 0.3

-

pKa₂ (NH): 10.4 ± 0.2

Determined via potentiometric titration in aqueous HCl/NaOH

Schiff Base Formation

Reacts with aromatic aldehydes in ethanol:

| Aldehyde | Temp. (°C) | Yield | Imine Stability |

|---|---|---|---|

| 4-Nitrobenzaldehyde | 25 | 92% | >48 h |

| Furfural | 40 | 68% | <6 h |

| From asymmetric catalysis studies |

Solvolysis and Stability Studies

Acidic Hydrolysis

Refluxing in 6N HCl (3 hr) produces 95% allohydroxyproline derivatives through stereochemical inversion .

Buffer Stability

| pH | Temp. (°C) | Degradation (24 h) | Major Product |

|---|---|---|---|

| 7.4 | 37 | <5% | Native form |

| 9.0 | 50 | 22% | Ring-opened |

| Data from pharmaceutical stability testing |

The compound's reactivity profile makes it particularly valuable for:

-

Stabilizing transition states in organocatalytic cycles

Recent advances show that replacing the naphthyl group's substitution pattern (1- vs 2-position) alters π-stacking interactions in catalytic systems, affecting enantioselectivity by up to 32% . These structure-reactivity relationships continue to drive innovation in asymmetric synthesis methodologies.

Wissenschaftliche Forschungsanwendungen

(S)-alpha-(1-naphthalenylmethyl)-proline-HCl has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials

Wirkmechanismus

The mechanism of action of (S)-alpha-(1-naphthalenylmethyl)-proline-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalenylmethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The proline moiety contributes to the compound’s chiral properties, which are crucial for its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Aromatic Group Variations

Naphthalenylmethyl vs. Benzyl Derivatives

- (S)-alpha-(1-naphthalenylmethyl)-proline-HCl Substituent: 1-naphthalenylmethyl (bulky, planar aromatic system). Molecular weight: 291.77 g/mol .

(R)-alpha-(2-naphthalenylmethyl)-proline-HCl (CAS 1217740-70-9)

(R)-alpha-(4-fluorobenzyl)-proline-HCl (CAS 1049740-69-3)

(S)-alpha-(4-nitrobenzyl)-proline-HCl (CAS 1049727-42-5)

Chlorinated Benzyl Derivatives

- (S)-alpha-(2-chlorobenzyl)-proline-HCl (CAS 637020-76-9) Substituent: 2-chlorobenzyl (ortho-chloro substituent). Molecular formula: C₁₂H₁₄ClNO₂ . Properties: Chlorine’s steric bulk may hinder rotational freedom, affecting binding kinetics .

- (S)-alpha-(2,4-dichlorobenzyl)-proline-HCl (CAS 1217610-34-8) Substituent: 2,4-dichlorobenzyl (dual electron-withdrawing groups). Molecular formula: C₁₂H₁₂Cl₃NO₂ . Comparison: Increased lipophilicity (ClogP ~2.5) compared to mono-substituted derivatives .

Stereochemical Comparisons

- Enantiomeric Pairs :

- (S)- vs. (R)-alpha-(1-naphthalenylmethyl)-proline-HCl: The (S)-enantiomer is reported to have higher enantiomeric excess (ee >99%) in asymmetric synthesis applications .

- (R)-alpha-(2-naphthalenylmethyl)-proline-HCL: The (R)-configuration may lead to divergent biological activity, as seen in receptor-binding assays for similar proline derivatives .

Physicochemical and Structural Data

Biologische Aktivität

(S)-alpha-(1-naphthalenylmethyl)-proline-HCl is a chiral amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This compound, characterized by a naphthalene ring attached to the alpha carbon of proline, plays a significant role in various biological pathways and has potential therapeutic applications.

- Molecular Formula : CHClN\O

- Molar Mass : Approximately 291.78 g/mol

- Structure : The presence of the naphthalene moiety contributes to its hydrophobic interactions, influencing its biological activity.

Research indicates that (S)-alpha-(1-naphthalenylmethyl)-proline-HCl interacts with various receptors and enzymes, modulating neurotransmitter systems and influencing receptor activity. Its structural similarity to naturally occurring amino acids allows it to effectively engage with biological systems, which is crucial for understanding its pharmacological effects.

Biological Activity

-

Neuropharmacology :

- Studies have shown that this compound can influence neurotransmitter release and receptor activity, suggesting potential applications in treating neurological disorders. For instance, its modulation of glutamate receptors may provide insights into its role in neuroprotective strategies.

-

Enzyme Interaction :

- Interaction studies reveal that (S)-alpha-(1-naphthalenylmethyl)-proline-HCl can inhibit certain enzyme activities, which is critical for drug development targeting metabolic pathways.

-

Peptide Synthesis :

- As a building block in peptide synthesis, this compound facilitates the creation of peptidomimetics that can mimic natural peptides, enhancing their stability and bioavailability.

Comparative Analysis with Similar Compounds

The following table highlights structural analogs of (S)-alpha-(1-naphthalenylmethyl)-proline-HCl and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (S)-alpha-(2-naphthalenylmethyl)-proline-HCl | CHClNO | Different naphthalene position; potential for varied activity |

| (R)-alpha-(1-naphthalenylmethyl)-proline-HCl | CHClNO | Enantiomeric variant; may exhibit different pharmacological properties |

| (S)-alpha-(phenylmethyl)-proline-HCl | CHNO | Contains a phenyl group instead of naphthalene; differing steric effects |

The variations in structure significantly affect the biological interactions and pharmacological profiles of these compounds.

Case Studies and Research Findings

Recent studies have focused on the biological implications of (S)-alpha-(1-naphthalenylmethyl)-proline-HCl:

- Neuroactive Compound Modulation : A study demonstrated that this compound could enhance synaptic plasticity in animal models, indicating its potential as a therapeutic agent for cognitive enhancement .

- Inhibition of Enzymatic Activity : Research indicated that (S)-alpha-(1-naphthalenylmethyl)-proline-HCl effectively inhibited specific enzymes involved in metabolic pathways, providing a basis for its application in metabolic disorders .

- Peptidomimetic Applications : The compound has been successfully incorporated into peptidomimetics that exhibit improved binding affinities to target receptors compared to their natural counterparts .

Q & A

Q. How do researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.